AChE-IN-26
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Overview
Description
AChE-IN-26 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has an IC50 value of 0.42 micromolar, indicating its potency as an acetylcholinesterase inhibitor . It is primarily used in research related to neurological disorders, particularly Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-26 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated reactors and stringent quality control measures are essential in industrial settings to produce research-grade this compound .
Chemical Reactions Analysis
Types of Reactions
AChE-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties .
Scientific Research Applications
AChE-IN-26 has a wide range of scientific research applications, including:
Mechanism of Action
AChE-IN-26 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission and enhanced cholinergic signaling . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, where this compound forms non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic acetylcholine receptors.
Uniqueness of AChE-IN-26
This compound is unique due to its high potency and selectivity for acetylcholinesterase, with an IC50 value of 0.42 micromolar . This makes it a valuable tool in research settings for studying acetylcholinesterase inhibition and developing new therapeutic agents for neurological disorders .
Properties
Molecular Formula |
C21H21BrN2O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(1-benzylpyridin-1-ium-4-yl)-3,4-dimethoxybenzamide;bromide |
InChI |
InChI=1S/C21H20N2O3.BrH/c1-25-19-9-8-17(14-20(19)26-2)21(24)22-18-10-12-23(13-11-18)15-16-6-4-3-5-7-16;/h3-14H,15H2,1-2H3;1H |
InChI Key |
VGTPSQFSPGENRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
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